molecular formula C14H18N4O3 B1398474 (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione CAS No. 714273-84-4

(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione

Cat. No. B1398474
M. Wt: 290.32 g/mol
InChI Key: JMHLCUCEUQCHLL-YHYXMXQVSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps . The mixture of glycine anhydride and acetic anhydride is stirred at reflux temperature for 7 hours to yield 1,4-diacetylpiperazine-2,5-dione . This compound is then mixed with Cs2CO3, aldehyde, and DMF and stirred at room temperature under N2 atmosphere for 24 hours . After the reaction is completed, the mixture is poured into crashed ice and the solid is filtered to give the desired product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine-2,5-dione core with an acetyl group at the 1-position and a (5-(tert-butyl)-1H-imidazol-4-yl)methylene group at the 3-position.


Chemical Reactions Analysis

The key step in the synthesis of this compound involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is facilitated by the use of Cs2CO3 and DMF .

Scientific Research Applications

Antiviral Properties

Diketopiperazine derivatives, including compounds similar to (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione, have been studied for their antiviral properties. For instance, certain derivatives isolated from marine-derived Streptomyces showed modest to potent antivirus activity against influenza A (H1N1) virus (Wang et al., 2013).

Antimicrobial Activity

Compounds structurally related to (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione have been synthesized and characterized for their antimicrobial properties. For example, certain piperazine derivatives exhibited excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Luminescent Properties

The luminescent properties of piperazine-based compounds are of interest in scientific research. A study involving a two-dimensional Zn(II) complex based on a piperazine derivative displayed significant emission bands, indicating potential applications in luminescence (Zhang, Tao, & Wang, 2019).

Antitubercular Activity

Piperazine derivatives, similar to (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione, have been evaluated for their potential in treating tuberculosis. Some compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis with low toxicity profiles (Jallapally et al., 2014).

Anticancer Properties

Research has also focused on the potential anticancer properties of piperazine and imidazolidine derivatives. Certain compounds within this class have shown notable growth inhibition in various human tumor cell lines, suggesting their use as potential anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

Anti-inflammatory Activity

Piperazine derivatives are also explored for their anti-inflammatory properties. Studies have synthesized and evaluated compounds for their anti-inflammatory activity, showing promising results in various models (Ahmed, Molvi, & Khan, 2017).

Anti-asthmatic Potential

Xanthene derivatives, including those related to piperazine, have been investigated for their potential as antiasthmatic agents. Some synthesized compounds displayed significant vasodilator activity, indicating their utility in anti-asthmatic therapy (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

properties

IUPAC Name

(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-8(19)18-6-11(20)17-10(13(18)21)5-9-12(14(2,3)4)16-7-15-9/h5,7H,6H2,1-4H3,(H,15,16)(H,17,20)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHLCUCEUQCHLL-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=C(NC=N2)C(C)(C)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125525
Record name (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione

CAS RN

714273-84-4
Record name (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714273-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione
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Citations

For This Compound
5
Citations
Z Ding, F Li, C Zhong, F Li, Y Liu, S Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Plinabulin, a synthetic analog of the marine natural product “diketopiperazine phenylahistin,” displayed depolymerization effects on microtubules and targeted the colchicine site, which …
Number of citations: 18 www.sciencedirect.com
Y Yamazaki, M Sumikura, Y Masuda, Y Hayashi… - Bioorganic & medicinal …, 2012 - Elsevier
KPU-105 (4), a potent anti-microtubule agent that contains a benzophenone was derived from the diketopiperazine-type vascular disrupting agent (VDA) plinabulin 3, which displays …
Number of citations: 52 www.sciencedirect.com
Z Fu, Y Hou, C Ji, M Ma, Z Tian, M Deng… - Bioorganic & Medicinal …, 2018 - Elsevier
Based on the co-crystal structures of tubulin with plinabulin and Compound 1 (a derivative of plinabulin), a total of 18 novel plinabulin derivatives were designed and synthesized. Their …
Number of citations: 21 www.sciencedirect.com
Z Ding, Y Hou, S Wang, T Sun, M Ma, H Guan, W Li - Molecular Diversity, 2017 - Springer
Deuterium-enriched and fluorine-substituted compounds have been widely applied in drug discovery due to their advantages in the studies of clinical pharmacokinetics and metabolic …
Number of citations: 10 link.springer.com
J Lv, Y Xu, Y Huang, H Yu… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary Plinabulin, a potential vascular disrupting agent (VDA), has entered the phase III clinical trial. However, the antitumor efficacy of Plinabulin is only moderate, …
Number of citations: 4 onlinelibrary.wiley.com

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